

A Comparative Analysis of BC-LI-0186 and Cisplatin in Lung Cancer Models

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Compound of Interest

Compound Name: BC-LI-0186

Cat. No.: B2781158

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel leucyl-tRNA synthetase (LRS) inhibitor, **BC-LI-0186**, and the established chemotherapeutic agent, cisplatin, in the context of lung cancer models. The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.

At a Glance: BC-LI-0186 vs. Cisplatin

Feature	BC-LI-0186	Cisplatin
Primary Mechanism of Action	Inhibition of LRS-RagD interaction, leading to mTORC1 pathway suppression.[1][2]	Formation of DNA cross-links, inhibiting DNA synthesis and inducing apoptosis.[3][4][5]
Molecular Target	Leucyl-tRNA synthetase (LRS)	DNA
Downstream Effects	Inhibition of S6K phosphorylation, induction of apoptosis (cleaved PARP and caspase-3), and autophagy.	Cell cycle arrest, activation of p53, and induction of apoptosis.
Reported In Vivo Efficacy	Anti-tumor effect is comparable to that of cisplatin in a K-ras G12D lung cancer model.	Standard-of-care with demonstrated efficacy, though resistance is a significant challenge.

In Vitro Cytotoxicity

BC-LI-0186 demonstrates potent cytotoxic effects at nanomolar concentrations across a range of non-small cell lung cancer (NSCLC) cell lines. Cisplatin is also a potent cytotoxic agent, although its IC50 values can vary significantly depending on the cell line and experimental conditions.

NSCLC Cell Line	BC-LI-0186 IC50 (nM)	Cisplatin IC50 (μM)
A549	98	~17.8-23.4
H460	206	~2.2-3.8
H2228	55	Data not available in retrieved snippets
H1703	78	Data not available in retrieved snippets
SNU1330	83	Data not available in retrieved snippets
H1650	86	Data not available in retrieved snippets
H2009	102	Data not available in retrieved snippets
H358	109	Data not available in retrieved snippets
H2279	128	Data not available in retrieved snippets
H596	206	Data not available in retrieved snippets

Note: Cisplatin IC50 values are sourced from different studies and may not be directly comparable to the **BC-LI-0186** values due to variations in experimental protocols.

In Vivo Efficacy in a K-ras G12D Lung Cancer Model

Studies in a Lox-Stop-Lox (LSL) K-ras G12D mouse model of lung cancer have shown that the anti-tumor effect of **BC-LI-0186** is comparable to that of cisplatin.

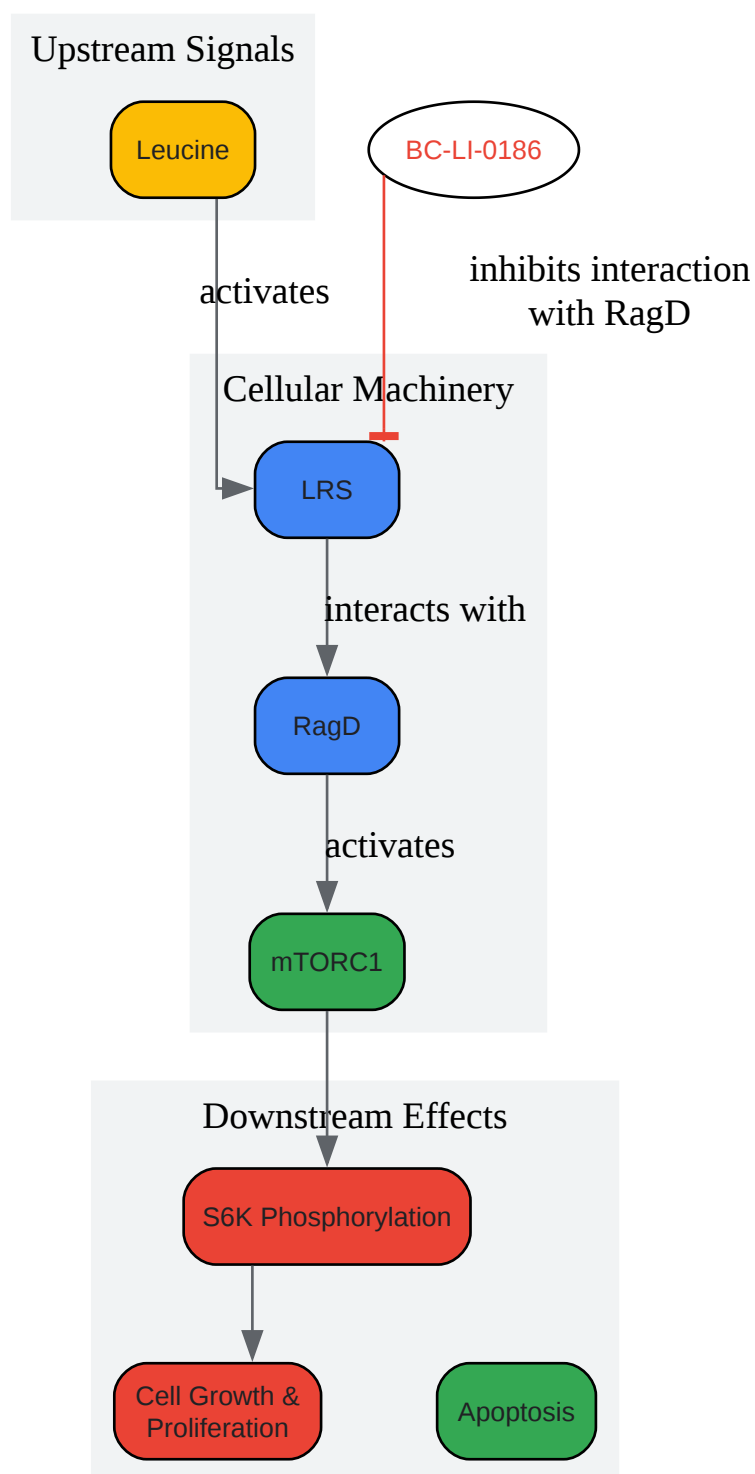
Parameter	BC-LI-0186	Cisplatin
Tumor Growth Inhibition	Significantly reduces tumor size compared to vehicle. A waterfall plot from one study shows tumor regression in the majority of treated mice.	Impedes tumor growth, but tumors may continue to progress despite therapy. In some studies, a significant reduction in tumor burden was observed.
Apoptosis Induction	Treatment resulted in a higher number of activated caspase-3-positive cells compared to both vehicle and cisplatin-treated groups.	Induces apoptosis, leading to a reduction in tumor burden.
Signaling Pathway Modulation	Reduced levels of phosphorylated S6 (p-S6) and phosphorylated AKT (p-AKT).	Minimal effect on both p-S6 and p-AKT expression.

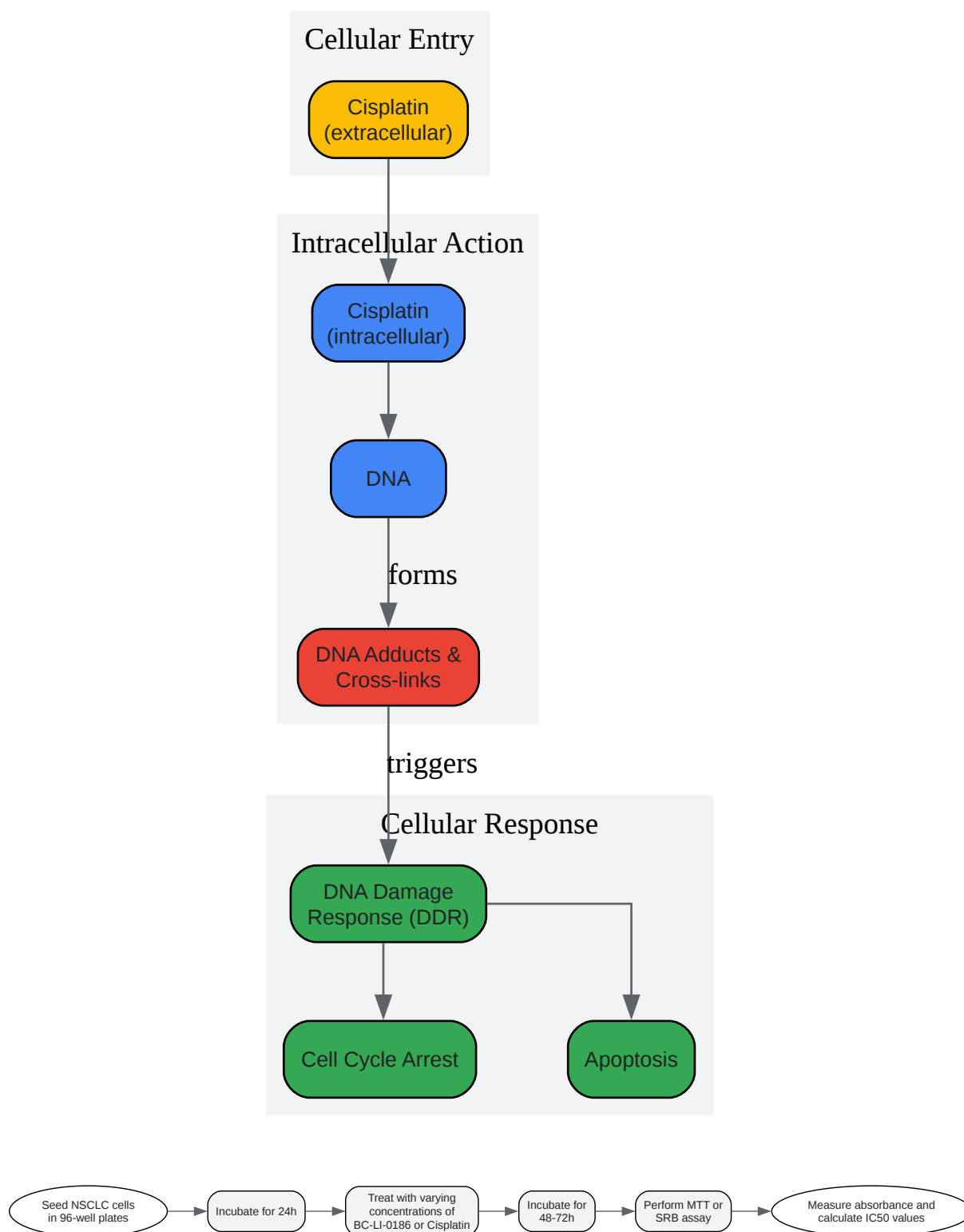
Signaling Pathways and Mechanisms of Action

BC-LI-0186 and cisplatin exert their anti-cancer effects through distinct signaling pathways.

BC-LI-0186: Targeting the mTORC1 Pathway

BC-LI-0186 acts as a specific inhibitor of the interaction between leucyl-tRNA synthetase (LRS) and RagD, a component of the Rag GTPase complex. This prevents the leucine-dependent activation of the mTORC1 complex, a key regulator of cell growth and proliferation.





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References

- 1. Combination of the LARS1 Inhibitor, BC-LI-0186 with a MEK1/2 Inhibitor Enhances the Anti-Tumor Effect in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis and isoform-specific therapeutic vulnerabilities of KRAS mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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